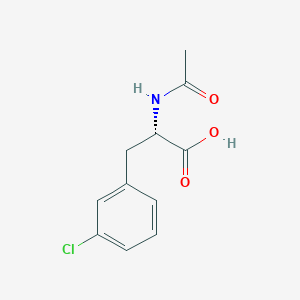

N-Acetyl-3-chloro-L-phenylalanine

Description

Structure

3D Structure

Properties

CAS No. |

197087-51-7 |

|---|---|

Molecular Formula |

C11H12ClNO3 |

Molecular Weight |

241.67 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(3-chlorophenyl)propanoic acid |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

InChI Key |

HASYVZNBHCVMEA-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O |

Origin of Product |

United States |

Advanced Structural and Spectroscopic Characterization of N Acetyl 3 Chloro L Phenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of N-Acetyl-3-chloro-L-phenylalanine by mapping the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

One-dimensional NMR is fundamental for the initial structural verification of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides a direct fingerprint of the hydrogen atoms within the molecule. For this compound, specific chemical shifts confirm the presence of the key functional groups. Experimental data show signals corresponding to the aromatic protons in the range of δ 7.2–7.4 ppm. The alpha-hydrogen (α-H), which is adjacent to the acetamido group, is reported to resonate between δ 4.6–4.8 ppm. The protons of the acetyl group (CH₃) are expected to appear as a singlet further upfield, typically around δ 2.0 ppm, while the diastereotopic β-protons of the chlorophenyl side chain would present as a complex multiplet, generally in the δ 2.8-3.3 ppm region. The acidic proton of the carboxylic acid and the amide proton often appear as broad singlets that can be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. While specific experimental data for this compound is not widely published, the chemical shifts can be reliably predicted based on the known effects of substituents on aromatic and aliphatic systems. The carbonyl carbons of the carboxylic acid and amide groups are expected to be the most downfield, typically in the range of 170-175 ppm. The carbon atoms of the aromatic ring will appear between approximately 125-140 ppm, with the carbon atom bearing the chlorine (C-3') being significantly influenced by the halogen's electronegativity. The α-carbon is anticipated around δ 53-55 ppm, while the β-carbon and the acetyl methyl carbon would resonate at approximately δ 37-40 ppm and δ 22-23 ppm, respectively.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) (Predicted) | Notes |

|---|---|---|---|

| Carboxyl (COOH) | Broad, ~12.0 | ~173-175 | Proton signal is broad and can exchange with solvent. |

| α-Carbon (CH) | 4.6-4.8 | ~53-55 | Couples with β-protons and NH proton. |

| β-Carbon (CH₂) | ~2.8-3.3 | ~37-40 | Diastereotopic protons, complex multiplet. |

| Aromatic (C'1-C'6) | 7.2-7.4 | ~125-140 | Complex multiplet pattern due to meta-substitution. |

| Amide (NH) | Broad, ~8.2 | - | Proton signal is broad and can exchange with solvent. |

| Acetyl (C=O) | - | ~170-172 | - |

| Acetyl (CH₃) | ~2.0 | ~22-23 | Sharp singlet. |

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be observed between the α-proton and the two β-protons, as well as between the α-proton and the amide (NH) proton. Within the aromatic ring, COSY would help delineate the coupling network between the adjacent aromatic protons, confirming their relative positions.

HMQC (Heteronuclear Single Quantum Coherence): The HMQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique would definitively link the proton signals of the α-CH, β-CH₂, acetyl CH₃, and aromatic protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) ¹H-¹³C correlations, providing critical information about how different structural fragments are connected. columbia.edu For this compound, HMBC would show a correlation from the acetyl protons to the acetyl carbonyl carbon. Crucially, it would also show correlations from the β-protons to the α-carbon and aromatic C-1' carbon, and from the α-proton to the carboxyl carbon and the C-1' aromatic carbon, thus confirming the core structure of the amino acid derivative.

Advanced NMR Approaches for Complex Structural Elucidation

For a deeper understanding of the three-dimensional structure and conformational preferences, advanced NMR techniques can be employed. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable. A NOESY experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. This could reveal, for instance, the preferred rotational conformation (rotamer) of the 3-chlorophenyl side chain relative to the amino acid backbone. Such insights are critical for understanding how the molecule might interact with biological targets.

Solid-State NMR for Conformational Insights

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. While liquid-state NMR reveals the average structure in solution, ssNMR can identify distinct conformations present in the solid state and probe intermolecular interactions. mit.edu For this compound, ssNMR could be used to study the dynamics of the 3-chlorophenyl ring, such as determining if it undergoes rapid 180° flips about its Cβ-Cγ bond axis, a phenomenon observed in solid L-phenylalanine. mit.edu Furthermore, ssNMR can provide precise measurements of bond lengths and angles within the crystal lattice, complementing data obtained from X-ray diffraction.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the FT-IR spectrum is expected to show a combination of characteristic bands from the carboxylic acid, the secondary amide (acetyl group), and the substituted aromatic ring.

Key expected vibrational bands include:

O-H Stretch: A very broad absorption from the carboxylic acid O-H group, typically centered around 3000 cm⁻¹.

N-H Stretch: A moderate absorption from the amide N-H group, usually found near 3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH and CH₂ groups appear just below 3000 cm⁻¹.

C=O Stretches: Two distinct and strong carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is found near 1650 cm⁻¹.

Amide II Band: This is a characteristic amide absorption resulting from N-H bending and C-N stretching, occurring around 1550 cm⁻¹. researchgate.net

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | ~3300 | Medium |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| Aromatic C-H Stretch | Aromatic Ring | 3010-3100 | Medium-Weak |

| Aliphatic C-H Stretch | CH, CH₂ | 2850-2960 | Medium-Weak |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong |

| Amide I (C=O Stretch) | Amide | ~1650 | Strong |

| Amide II (N-H Bend) | Amide | ~1550 researchgate.net | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |

| C-Cl Stretch | Aryl Halide | 600-800 | Medium-Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

While a dedicated FT-Raman spectrum for this compound is not extensively documented in publicly available literature, the expected vibrational modes can be inferred from its constituent parts and comparison with the parent molecule, N-Acetyl-L-phenylalanine. The FT-Raman spectrum would be dominated by vibrations of the phenyl ring, the acetyl group, and the amino acid backbone.

Key expected Raman bands would include:

Phenyl Ring Vibrations: The characteristic ring breathing modes of the benzene ring are expected in the region of 1000-1050 cm⁻¹. The substitution pattern on the ring, particularly the presence of the chlorine atom, will influence the exact position and intensity of these bands.

C-Cl Stretching: A band corresponding to the C-Cl stretching vibration is anticipated, typically appearing in the 600-800 cm⁻¹ region.

Amide Vibrations: The amide group introduced by acetylation gives rise to characteristic bands. The Amide I band (mainly C=O stretching) is expected around 1640-1680 cm⁻¹, and the Amide III band (a complex mix of C-N stretching and N-H bending) would appear in the 1250-1350 cm⁻¹ range.

Carbonyl Stretching: The carboxylic acid C=O stretching vibration would also be present, typically in the 1700-1760 cm⁻¹ region in its non-ionized form.

A comparative analysis with N-Acetyl-L-phenylalanine would highlight the influence of the 3-chloro substituent on the electronic distribution and vibrational energies of the phenyl ring. For instance, the ring breathing mode may shift in frequency or change in intensity.

Analysis of Vibrational Modes and Hydrogen Bonding Networks

The vibrational spectra of this compound are significantly influenced by intermolecular hydrogen bonding in the solid state. These interactions primarily involve the carboxylic acid group and the amide group. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O).

In the solid state, it is expected that strong O-H···O=C hydrogen bonds would form between the carboxylic acid groups of adjacent molecules, leading to a broadening and red-shifting of the O-H stretching band in the infrared spectrum (typically observed in the 2500-3300 cm⁻¹ region). Similarly, N-H···O=C hydrogen bonds involving the amide group would influence the N-H stretching frequency (around 3200-3400 cm⁻¹) and the Amide I and III bands. The presence of these extensive hydrogen bonding networks contributes to the stability of the crystal lattice.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive insight into the three-dimensional arrangement of atoms in the solid state. For this compound, SC-XRD studies have revealed its crystallographic parameters. The compound crystallizes in a monoclinic system with the space group P2₁, which is a common space group for chiral molecules. The unit cell parameters have been determined and are presented in the table below. The molecular packing within the crystal is stabilized by a network of intermolecular hydrogen bonds, primarily between the carboxylic acid and amide functionalities.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 5.42 Å |

| b | 10.18 Å |

| c | 12.76 Å |

| β | 98.5° |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of this compound provides a highly accurate mass measurement, which corroborates its molecular formula, C₁₁H₁₂ClNO₃. The experimentally observed molecular ion peak in the positive ion mode ([M+H]⁺) is a key piece of evidence for the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₃ |

| Calculated Molar Mass | 241.67 g/mol |

| Observed [M+H]⁺ (HRMS) | 242.0584 m/z |

Further fragmentation analysis in tandem mass spectrometry (MS/MS) would be expected to show characteristic losses, such as the loss of the acetyl group, the carboxylic acid group, and cleavage of the bond between the alpha-carbon and the chlorobenzyl group, providing further structural confirmation.

Circular Dichroism for Chiral Conformation Analysis

Circular dichroism (CD) spectroscopy is an essential technique for studying the chiral nature of molecules. As this compound is a chiral compound, derived from the L-enantiomer of phenylalanine, it is expected to be CD-active. While specific CD spectra for this compound are not readily found in the literature, the spectrum would be characterized by Cotton effects (positive or negative bands) in the regions of electronic transitions of its chromophores.

The primary chromophores in this compound are the phenyl ring and the amide group. The phenyl ring transitions, typically observed in the far-UV region (around 180-220 nm) and near-UV region (around 250-280 nm), would be sensitive to the chiral environment of the alpha-carbon. The n→π* transition of the amide carbonyl group, usually found around 210-230 nm, would also contribute to the CD spectrum. The sign and magnitude of the Cotton effects would provide information about the preferred solution-state conformation of the molecule. For comparison, studies on the related molecule N-acetyl-L-phenylalaninamide have shown distinct CD spectra that are sensitive to the solvent environment. nih.gov

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Properties:Research on how different solvents influence the structure, stability, and properties of N-Acetyl-3-chloro-L-phenylalanine through MD simulations is also absent from the literature.

The lack of this specific computational data prevents a detailed and scientifically accurate discussion as per the requested outline. Future research initiatives would be necessary to perform these specific computational and theoretical investigations to elucidate the fundamental molecular properties of this compound.

Molecular Docking Studies with Protein Targets (excluding therapeutic efficacy)

There is no specific information available in the public domain regarding molecular docking studies performed with this compound. Computational research on other phenylalanine derivatives has been conducted to understand their interactions with various protein active sites. jocms.orgnih.gov These studies often explore how modifications to the phenylalanine structure, such as halogenation, can influence binding affinity and conformation. nih.gov However, without direct research on the 3-chloro variant, any discussion on its potential protein interactions would be purely speculative.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Similarly, a detailed theoretical prediction of the spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) for this compound and their correlation with experimental data could not be found. Computational chemistry methods, like Density Functional Theory (DFT), are often employed to predict these parameters for novel or modified compounds. nih.govnih.gov Such studies provide valuable insights into the electronic structure and vibrational modes of molecules. For instance, research on N-acetyl-phenylalanyl-NH2 has utilized computational methods to analyze its conformational probabilities and spectroscopic features. nih.gov However, the specific impact of the 3-chloro substitution on the spectroscopic properties of N-acetyl-L-phenylalanine has not been the subject of dedicated computational studies found in the available literature.

Biochemical and Biotechnological Research Applications

Utilization as a Building Block in Synthetic Peptide Chemistry Research

The chemical structure of N-Acetyl-3-chloro-L-phenylalanine lends itself to strategic use in synthetic peptide chemistry, particularly in the creation of novel peptides and peptidomimetics with tailored properties.

The incorporation of this compound into polypeptide chains is primarily achieved through chemical synthesis methods, most notably solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. masterorganicchemistry.comyoutube.com The N-acetyl group of this compound serves as a terminal cap, meaning it is typically used as the final N-terminal residue of a synthetic peptide. nih.govnih.gov This N-terminal acetylation is a common strategy used to mimic the internal environment of a protein sequence and can enhance the proteolytic stability of synthetic peptides by making them resistant to degradation by exopeptidases. nih.gov

In contrast, the direct incorporation of this compound into proteins in living cells via ribosomal translation is not feasible with standard genetic code expansion techniques. These methods rely on an engineered aminoacyl-tRNA synthetase (aaRS) to charge a specific tRNA with a non-canonical amino acid (ncAA). nih.govnih.gov The aaRS enzyme recognizes the free alpha-amino group of the amino acid to catalyze its attachment to the tRNA. frontiersin.org Since the alpha-amino group in this compound is blocked by the acetyl moiety, it cannot be recognized and charged by an aaRS, thus precluding its ribosomal incorporation. However, extensive research has successfully incorporated various other phenylalanine analogues into proteins, demonstrating the versatility of genetic code expansion for introducing novel functionalities, as shown in the table below.

Table 1: Examples of Phenylalanine Analogues Incorporated into Proteins via Genetic Code Expansion

| Phenylalanine Analogue | Method of Incorporation | Purpose/Application |

|---|---|---|

| p-Acetyl-L-phenylalanine | Engineered aaRS/tRNA pair in E. coli and yeast. biorxiv.org | Introduction of a ketone handle for chemical modification; photocrosslinking. |

| p-Azido-L-phenylalanine | Engineered aaRS/tRNA pair. | Bioorthogonal chemistry ("click" reactions); photocrosslinking. |

| p-Iodo-L-phenylalanine | Engineered aaRS/tRNA pair. nih.gov | X-ray crystallography (heavy atom for phasing); cross-coupling reactions. nih.gov |

| 3-Chlorotyrosine | Engineered aaRS/tRNA pair. | Probing electrostatic interactions; precursor for cross-coupling. |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like stability, bioavailability, or receptor affinity. The introduction of halogen atoms onto the side chains of amino acids is a powerful tool for tuning the physicochemical and structural properties of polypeptides. nih.govnih.gov

This compound is a valuable building block for creating such peptidomimetics. The chlorine atom at the meta-position of the phenyl ring introduces a unique electronic and steric profile compared to natural phenylalanine. This modification can influence:

Binding Interactions: The halogen atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity to target receptors or enzymes.

Metabolic Stability: The carbon-chlorine bond is robust and can increase resistance to enzymatic degradation at the phenyl ring.

By incorporating this analogue, researchers can systematically probe structure-activity relationships and design peptides with enhanced therapeutic potential. nih.govkennesaw.edu

Probing Enzyme Mechanisms and Substrate Specificity In Vitro

The unique chemical features of this compound make it a specialized tool for investigating the function and specificity of various enzymes in a controlled laboratory setting.

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein translation by matching amino acids with their corresponding tRNAs. frontiersin.org A major field of synthetic biology involves engineering aaRSs to recognize and utilize non-canonical amino acids (ncAAs), thereby expanding the genetic code. nih.govacs.org This engineering process almost universally targets the enzyme's amino acid binding pocket to accommodate the new substrate, which must possess a free amino group for the subsequent enzymatic ligation to tRNA. frontiersin.org

Due to the presence of the N-acetyl group, this compound is not a suitable substrate for either natural or engineered aminoacyl-tRNA synthetases. Its blocked N-terminus prevents the fundamental first step of aminoacylation, making it inapplicable for studies involving ribosomal protein synthesis and aaRS specificity in this context.

Incorporating unnatural amino acids into peptide substrates is a powerful method for probing the active sites of enzymes like proteases. researchgate.netnih.gov this compound can be chemically synthesized into peptide sequences designed to be substrates for specific proteolytic enzymes. In this context, the molecule's components serve distinct functions:

The N-acetyl group mimics the preceding amino acid in a peptide chain, allowing the synthetic peptide to be recognized and bound by the protease.

The 3-chloro-phenylalanine residue acts as a structural probe. The size and electronic nature of the chlorine atom can be used to map the steric and electrostatic constraints of the enzyme's specificity pockets (e.g., the S1 pocket in chymotrypsin-like proteases).

By comparing the cleavage kinetics of a peptide containing 3-chloro-phenylalanine with its unsubstituted phenylalanine counterpart, researchers can gain insight into how the enzyme's active site accommodates halogenated residues. Furthermore, peptides containing such modified amino acids can be designed as protease inhibitors, where the unnatural residue enhances binding affinity or blocks catalysis. nih.gov

N-Acetyltransferases (NATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the amine groups of various substrates. nih.gov Because the alpha-amino group of this compound is already acetylated, it cannot serve as a substrate for these enzymes.

However, it can be investigated as a potential inhibitor of NATs. acs.org It could theoretically act as a competitive inhibitor by binding to the enzyme's active site and preventing the binding of native substrates, or as a product analogue that inhibits the enzyme. Bisubstrate inhibitors, which are molecules that mimic both the substrate and acetyl-CoA, have been designed as potent NAT inhibitors. frontiersin.orgnih.gov While this compound does not mimic both, its structural similarity to known substrates could allow it to interfere with enzyme function, making it a useful tool for studying the binding requirements and mechanism of this important class of drug-metabolizing enzymes.

Table 2: Representative Substrates and Inhibitors of Human N-Acetyltransferases

| Compound Type | Compound Name | Role | Target Enzyme |

|---|---|---|---|

| Substrate | p-Aminobenzoic acid (PABA) | Acetylated by NAT1 nih.gov | NAT1 |

| Substrate | Hydralazine | Acetylated by NAT2 nih.gov | NAT2 |

| Substrate | Isoniazid | Acetylated by NAT2 nih.gov | NAT2 |

| Inhibitor | CoA-S-acetyltryptamine | Bisubstrate inhibitor nih.gov | AANAT |

| Inhibitor | Naphthoquinones | Small molecule inhibitor acs.org | NAT1 |

Study of N-Acylamino Acid Hydrolases

N-acylamino acid hydrolases, also known as acylases, are enzymes that catalyze the deacylation of N-acyl-L-amino acids, yielding a free L-amino acid and a carboxylic acid. These enzymes are of significant interest for their role in metabolism and their application in the industrial production of optically pure L-amino acids. The substrate specificity of these hydrolases is a key area of investigation, as it determines their utility.

While direct studies on the enzymatic hydrolysis of this compound are not extensively documented, research on related N-acylamino acid hydrolases provides insights into how such a compound might be processed. For instance, aminoacylase-3 (AA3) is known to preferentially deacetylate Nα-acetylated aromatic amino acids. nih.gov Studies on AA3 have shown that the enzyme's activity is significantly influenced by the nature of the substrate, including halogenation. Research on the deacetylation of various mercapturic acids by mouse aminoacylase (B1246476) III (AAIII) revealed that the Vmax value was generally larger for chlorinated and brominated substrates, while fluorination tended to decrease it. researchgate.net This suggests that the chlorine atom in this compound could influence its interaction with and hydrolysis by specific N-acylamino acid hydrolases.

The activity of acylpeptide hydrolase (APEH), another enzyme involved in the processing of N-acetylated peptides, is also sensitive to the substrate's structure. researchgate.net The presence of different amino acid residues and their modifications can significantly alter the rate of hydrolysis. hmdb.ca Therefore, this compound could serve as a potential substrate to probe the active site and specificity of various N-acylamino acid hydrolases.

Table 1: Substrate Specificity of Aminoacylase III (AAIII) with Halogenated Mercapturic Acids

| Substrate | Relative Vmax (%) |

| N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine | High |

| N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine | High |

| Fluorinated Mercapturic Acids | Low |

This table is illustrative and based on findings for halogenated mercapturic acids to suggest potential trends for halogenated N-acetyl amino acids like this compound. researchgate.net

Research on Metabolic Pathways and Biosynthetic Intermediates (non-clinical)

The study of metabolic pathways provides a fundamental understanding of cellular processes. N-acetylated amino acids and their derivatives are known to be involved in various metabolic routes and can serve as intermediates in the biosynthesis of more complex molecules.

Model organisms like Escherichia coli and various fungi are instrumental in studying fundamental biochemical processes, including N-acetylation. In E. coli, the enzymatic synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine has been demonstrated, and the responsible enzyme, acetyl-CoA-L-phenylalanine α-N-acetyltransferase, has been purified and characterized. nih.gov This indicates the presence of pathways in bacteria for the N-acetylation of phenylalanine.

Fungi are also known to metabolize a wide range of compounds, including halogenated xenobiotics. nih.gov Species like Cunninghamella elegans are used as microbial models for mammalian metabolism due to their ability to produce similar phase I and phase II metabolites. nih.gov Fungi possess diverse enzymatic machinery, including cytochrome P450 monooxygenases and dehalogenases, which are involved in the biotransformation of chlorinated compounds. nih.gov The metabolism of L-phenylalanine in fungi can proceed through various pathways, leading to a range of secondary metabolites. nih.gov For instance, some fungi can degrade L-phenylalanine via deamination to cinnamic acid. nih.gov While direct studies on the metabolism of this compound in these organisms are scarce, their known metabolic capabilities suggest they could be valuable systems for investigating its biotransformation, including deacetylation, dechlorination, or further modifications.

N-acetylated amino acids can serve as precursors or intermediates in the biosynthesis of secondary metabolites, which are a rich source of bioactive compounds. The acetylation of an amino acid can be a key step in directing it towards a specific biosynthetic pathway.

In the microbial world, particularly in actinomycetes like Streptomyces, N-acetylated amino acids are known to be incorporated into more complex molecules. For example, Streptomyces sp. 8812 produces N-acetyl-3,4-dihydroxy-L-phenylalanine as a bioactive metabolite. nih.govresearchgate.net This highlights the role of N-acetylation in the generation of diverse chemical structures with potential biological activities. The biosynthesis of halogenated natural products is also a well-established phenomenon in bacteria and fungi, where halogenase enzymes introduce chlorine or bromine atoms into organic molecules. nih.gov It is conceivable that this compound could act as a biosynthetic intermediate in pathways leading to chlorinated secondary metabolites in organisms possessing both N-acetylation and halogenation capabilities. The study of such pathways is crucial for the discovery of novel natural products.

Development of Research Tools and Probes in Chemical Biology

The unique properties of modified amino acids make them valuable tools in chemical biology for probing biological systems. Halogenated amino acids, in particular, have been employed to study protein structure and function.

The introduction of a halogen atom, such as chlorine, into an amino acid can introduce subtle changes in its physicochemical properties, including size, hydrophobicity, and electronic distribution. nih.gov These changes can be exploited to study protein folding, protein-protein interactions, and enzyme mechanisms. For example, halogenated phenylalanine derivatives have been used to modulate hydrophobic and aromatic-aromatic interactions in amyloid-forming peptides, providing insights into the aggregation process. nih.gov The chlorine atom can also serve as a useful spectroscopic probe in techniques like NMR to study the local environment of the amino acid within a protein.

While there are no specific reports on the use of this compound as a chemical probe, its structure suggests potential applications. It could be used to investigate the active sites of enzymes that recognize N-acetylated amino acids, with the chloro- group providing a means to study steric and electronic effects on binding and catalysis. Furthermore, if it can be incorporated into peptides, it could serve as a tool to study the structure and dynamics of those peptides. The development of synthetic methods for N-acetylated amino acid derivatives further expands the toolkit available to chemical biologists for creating novel molecular probes. researchgate.netmdpi.com

Chiral Properties and Enantioselective Studies

Chiral Resolution Techniques for N-Acetyl-3-chloro-L-phenylalanine Enantiomers

The separation of the L- and D-enantiomers of this compound is essential for determining enantiomeric purity and for stereoselective studies. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the primary methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of amino acid derivatives. The choice of the chiral stationary phase (CSP) is paramount for achieving successful resolution. For N-acetylated amino acids, including halogenated phenylalanine analogs, several types of CSPs have proven effective. sigmaaldrich.comnih.gov

Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin or vancomycin, are widely used for the separation of N-derivatized amino acids. sigmaaldrich.comresearchgate.net These CSPs offer multiple chiral recognition sites, including peptide baskets, carbohydrate moieties, and ionizable groups, which allow for complex interactions with the analyte. nih.gov For instance, teicoplanin-based columns have demonstrated excellent resolution for a wide range of N-acetyl and other N-blocked amino acids in reversed-phase mode. sigmaaldrich.comresearchgate.net The CHIROBIOTIC™ R phase, in particular, shows unique selectivity for racemates with an acidic chiral center, such as N-blocked amino acids. sigmaaldrich.com

Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are also highly effective. phenomenex.comnih.gov Columns like Lux Cellulose-2 and Lux Amylose-2 have been used to resolve various N-protected amino acids, typically operating in polar organic or normal-phase modes. phenomenex.comnih.gov The chiral recognition mechanism on these phases is generally attributed to a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.

Cyclodextrin-based CSPs represent another important class. nih.govmdpi.com Native or derivatized β-cyclodextrins bonded to a silica (B1680970) support can separate enantiomers by forming transient diastereomeric inclusion complexes. nih.gov The separation of phenylalanine enantiomers has been achieved on β-cyclodextrin and isopropylcarbamate cyclofructan 6 CSPs. researchgate.net

Zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), are designed for the direct enantioseparation of amino acids and their derivatives. chiraltech.com These phases incorporate both anionic and cationic exchange sites, enabling strong interactions with amphiprotic molecules like N-acetylated amino acids. chiraltech.com

The following table summarizes representative HPLC conditions used for the separation of N-acetylated phenylalanine analogs, which are applicable to this compound.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Analyte(s) | Reference |

|---|---|---|---|---|

| Teicoplanin-based (e.g., CHIROBIOTIC T) | Acetonitrile/Water (e.g., 75/25 v/v) | UV | Phenylalanine Enantiomers | researchgate.net |

| Ristocetin-based | Acetonitrile/Water (e.g., 60/40 v/v) | UV | Phenylalanine Enantiomers | researchgate.net |

| Lux Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Polar Organic Mode (e.g., Methanol, Acetonitrile) | UV | N-FMOC α-Amino Acids | phenomenex.com |

| CHIRALPAK® ZWIX(+) (Cinchona alkaloid-derived zwitterionic) | Methanol/Water mixtures | LC-MS | N-blocked Amino Acids | chiraltech.com |

Capillary electrophoresis (CE) is a high-efficiency separation technique that requires only minute sample volumes. For the enantioseparation of chiral compounds like this compound, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for amino acid derivatives in CE. mst.edunih.gov

Negatively charged cyclodextrins, such as sulfated or sulfonated β-cyclodextrins, have proven to be particularly effective for separating the enantiomers of phenylalanine analogs and related dipeptides. nih.govcapes.gov.brresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CD. The differential stability and/or electrophoretic mobility of these complexes leads to their separation. nih.gov Factors such as the type and concentration of the CD, the pH of the buffer, and the presence of organic modifiers significantly influence the resolution. mst.edunih.gov Studies on alanyl-phenylalanine analogs have shown that β-CD derivatives are highly effective chiral selectors, and the enantiomer migration order can be dependent on the CD cavity size and the type of substituent on the CD. nih.govresearchgate.net In many cases involving N-derivatized amino acids and teicoplanin as the chiral selector, the D-enantiomer has been observed to elute before the L-enantiomer. mst.edu

The table below outlines typical CE conditions for the enantioseparation of related amino acid derivatives.

| Chiral Selector | Background Electrolyte (BGE) | Applied Voltage | Analyte Class | Reference |

|---|---|---|---|---|

| Sulfated β-Cyclodextrin | Phosphate or Citrate buffer at acidic pH (e.g., pH 2.5) | 5-15 kV | Alanyl-phenylalanine analogs | nih.govresearchgate.net |

| Teicoplanin | Phosphate buffer (e.g., 0.1 M, pH 6.0) | +5 kV | N-acetyl amino acids | mst.edu |

| Heptakis-(2,3-dimethyl-6-sulfato)-β-CD | Phosphate buffer | Not specified | Dipeptide enantiomers | capes.gov.br |

| Native Cyclodextrins (α, β, γ) | Acidic buffer (e.g., pH 2.5) | Not specified | DNS-amino acids | nih.gov |

Racemization Studies in Synthetic Routes

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant concern in the synthesis and handling of chiral compounds like this compound. The α-proton of N-acetylated amino acids is susceptible to abstraction under certain conditions, leading to a loss of stereochemical integrity.

This is particularly problematic during peptide coupling reactions where the carboxylic acid group is activated. mdpi.comnih.gov A detailed study on the amidation of N-acetyl-L-phenylalanine using the coupling agent TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) revealed that significant racemization occurs, especially in the presence of strong, non-nucleophilic bases like diisopropylethylamine (DIPEA). mdpi.comnih.gov

The primary mechanism for this racemization is believed to be the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. mdpi.com The activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base. The resulting enolate can then cyclize to form the planar, achiral oxazolone (B7731731). Subsequent re-protonation or attack by a nucleophile can occur from either face of the planar ring, leading to a racemic or near-racemic mixture of the final product. mdpi.comnih.gov

The choice of base has been shown to be critical in controlling the extent of racemization. The use of a weaker base, such as pyridine, was found to significantly reduce the rate of racemization compared to stronger bases like DIPEA during TBTU-mediated coupling of N-acetyl-L-phenylalanine. mdpi.comnih.gov Other factors that can influence racemization include temperature, reaction time, and the nature of the activating agent and the N-protecting group. mdpi.comwikipedia.org For instance, N-carbamate protecting groups (like Boc or Cbz) are generally less prone to promoting racemization than N-acyl groups because the urethane (B1682113) carbonyl is less effective at stabilizing the negative charge of the enolate intermediate. mdpi.com

| Condition/Factor | Effect on Racemization of N-Acetyl-L-phenylalanine | Underlying Reason | Reference |

|---|---|---|---|

| Strong Base (e.g., DIPEA) | Promotes significant racemization | Facilitates α-proton abstraction and subsequent oxazolone formation. | mdpi.comnih.gov |

| Weaker Base (e.g., Pyridine) | Reduces racemization | Less effective at abstracting the α-proton, slowing the rate of oxazolone formation. | mdpi.comnih.gov |

| Carboxyl Group Activation (e.g., with TBTU) | Increases susceptibility to racemization | The activating group enhances the acidity of the α-proton. | mdpi.com |

| N-Acyl Protecting Group | More prone to racemization than N-carbamate groups | The acyl group participates in the formation of the oxazolone intermediate. | mdpi.com |

Chiral Recognition Mechanisms in Cyclodextrin (B1172386) Complexes and Other Host Systems

Understanding the mechanism of chiral recognition is fundamental to developing effective enantioseparation methods. In the context of this compound, cyclodextrins are a well-studied class of host molecules capable of chiral discrimination. pnas.org

The primary mode of interaction between a cyclodextrin and a guest molecule like this compound is the formation of an inclusion complex, where the hydrophobic part of the guest (the 3-chlorophenyl ring) inserts into the relatively nonpolar cavity of the cyclodextrin. pnas.orgnih.gov Chiral recognition arises from the additional, secondary interactions between the functional groups of the guest (the acetylamino and carboxyl groups) and the hydroxyl groups located on the rims of the cyclodextrin. nih.govpnas.org

For chiral discrimination to occur, there must be a discernible difference in the stability of the diastereomeric complexes formed between the L- and D-enantiomers and the chiral host. pnas.org X-ray crystallography and molecular modeling studies on complexes of β-cyclodextrin with N-acetyl-D- and L-phenylalanine have revealed that these differences can be dramatic. pnas.org For example, the complex with N-acetyl-D-phenylalanine was found to be well-ordered, while the complex with the L-enantiomer was disordered, indicating a significant difference in how the two enantiomers fit within the host's crystal lattice. pnas.org This discrimination is a result of subtle differences in hydrogen bonding and steric interactions at the rim of the cyclodextrin cavity. pnas.orgnih.gov

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis Methodologies

The precise spatial arrangement of atoms is crucial for the biological activity of molecules like N-Acetyl-3-chloro-L-phenylalanine. Consequently, the development of efficient and highly selective methods for its synthesis is a significant area of ongoing research. Current efforts are focused on refining existing techniques and exploring novel catalytic systems to produce the desired stereoisomer with high purity.

Recent progress in the synthesis of unnatural amino acids has highlighted several promising avenues. ingentaconnect.comresearchgate.net One key area is the use of chiral catalysts to guide the enantioselective synthesis, ensuring the production of the specific L- or D-enantiomer. ingentaconnect.com Methodologies such as the stereoselective Myers alkylation of glycine (B1666218) derivatives and transformations of naturally occurring amino acids like methionine are being adapted for the synthesis of various non-natural aromatic alpha-amino acids. nih.gov

Furthermore, photoredox catalysis is emerging as a powerful tool for the stereoselective synthesis of a wide array of α-amino acids. chemrxiv.org This approach allows for the use of readily available carboxylic acids as radical precursors under visible light, offering a practical route to highly functionalized amino acids that are challenging to prepare using traditional methods. chemrxiv.org These advancements are expected to provide more efficient and scalable routes to this compound and its derivatives.

Integration into High-Throughput Screening Platforms for Chemical Biology Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large libraries of compounds against biological targets. embl.org The integration of this compound and its analogs into these screening libraries holds significant potential for identifying novel bioactive molecules.

The development of mega-high-throughput screening platforms, capable of screening libraries of up to a billion compounds, opens up new possibilities for discovering biologically relevant non-natural polymers. nih.gov These platforms often utilize bead-based libraries and advanced scanning technologies to identify hits with high affinity and specificity against various protein targets. nih.govacs.org By incorporating this compound into such libraries, researchers can explore its potential as a building block for novel therapeutics, diagnostics, and research tools. nih.govnih.gov

Moreover, the automation and miniaturization of HTS platforms allow for the efficient screening of even small quantities of material, which is particularly advantageous when working with newly synthesized or complex molecules. embl.org This enables the rapid assessment of the biological activity of this compound derivatives in a variety of biochemical and cell-based assays. embl.org

Exploration of Halogenation Effects on Molecular Interactions and Recognition in Model Systems

The presence of a chlorine atom on the phenyl ring of this compound significantly influences its physicochemical properties and, consequently, its interactions with biological macromolecules. The study of these halogenation effects is a burgeoning area of research, providing fundamental insights into molecular recognition.

Halogen bonds, which are noncovalent interactions between a halogen atom and a Lewis base, are increasingly recognized for their importance in protein-ligand binding. nih.govchemrxiv.org Research has shown that halogens, including chlorine, can form favorable interactions with backbone and side-chain atoms of amino acids, influencing the binding affinity and selectivity of a ligand. nih.govnih.gov The position of the halogen on the aromatic ring can have a dramatic effect on the strength of these interactions. lanl.gov

In addition to halogen bonding, the chloro substituent also modulates the hydrophobicity and electronic properties of the phenylalanine side chain. acs.org This can impact self-assembly processes, as seen in studies of halogenated phenylalanine derivatives that form hydrogels. acs.org Understanding how the 3-chloro substitution affects these fundamental interactions is crucial for the rational design of peptides and other molecules with tailored properties.

Development of Novel Biocatalytic Systems for Derivatization

The use of enzymes as catalysts in chemical synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and environmental sustainability. nih.gov The development of novel biocatalytic systems for the derivatization of this compound is a promising research avenue for creating a diverse range of functionalized molecules.

Engineered enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs) and aminotransferases, have shown great potential for the synthesis of various L-phenylalanine derivatives. nih.govfrontiersin.org Researchers are actively working on expanding the substrate scope of these enzymes through protein engineering to accommodate non-natural amino acids like 3-chloro-L-phenylalanine. nih.govnih.gov For instance, one-pot biocatalytic cascades are being developed to produce diverse L-phenylalanine derivatives from simple starting materials. nih.govbiorxiv.org

Furthermore, enzymes that can specifically act on N-acetylated amino acids are being explored. N-acyl amino acid releasing enzymes and other deacetylases could be employed for the selective deacetylation of this compound, providing access to the free amino acid for further modifications. researchgate.netnih.gov The combination of biocatalysis with other synthetic methods, known as chemoenzymatic synthesis, offers a powerful strategy for the efficient production of complex derivatives. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.